molecular formula C11H14N4 B2465034 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine CAS No. 945912-43-6

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine

Cat. No.: B2465034
CAS No.: 945912-43-6
M. Wt: 202.261
InChI Key: QSLZAFJIVSFWTD-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is a heterocyclic compound that belongs to the benzimidazole family. This compound is known for its unique structure, which combines a pyrazine ring with a benzimidazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Biochemical Analysis

Metabolic Pathways

The metabolic pathways that 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are not currently documented .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles such as halides or alkoxides can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Halides or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazole: Lacks the methyl group at the 2-position.

    2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-6-amine: Differs in the position of the amine group.

    1,2,3,4-Tetrahydropyrazino[1,2-a]benzimidazol-8-amine: Lacks the methyl group at the 2-position.

Uniqueness

2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 2-position and the amine group at the 8-position can significantly impact its interaction with molecular targets and its overall stability.

Properties

IUPAC Name

2-methyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-14-4-5-15-10-3-2-8(12)6-9(10)13-11(15)7-14/h2-3,6H,4-5,7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSLZAFJIVSFWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=NC3=C2C=CC(=C3)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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